N-methyl-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinamine
CAS No.: 338776-86-6
Cat. No.: VC4407392
Molecular Formula: C17H21N3S
Molecular Weight: 299.44
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 338776-86-6 |
|---|---|
| Molecular Formula | C17H21N3S |
| Molecular Weight | 299.44 |
| IUPAC Name | N-methyl-2-[(4-methylphenyl)methylsulfanyl]-5,6,7,8-tetrahydroquinazolin-4-amine |
| Standard InChI | InChI=1S/C17H21N3S/c1-12-7-9-13(10-8-12)11-21-17-19-15-6-4-3-5-14(15)16(18-2)20-17/h7-10H,3-6,11H2,1-2H3,(H,18,19,20) |
| Standard InChI Key | WNTZHOLQHBEBCZ-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)CSC2=NC3=C(CCCC3)C(=N2)NC |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
N-Methyl-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinamine belongs to the tetrahydroquinazolinamine class, featuring a bicyclic core fused with a sulfur-containing side chain. Key structural components include:
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Quinazoline backbone: A partially saturated 5,6,7,8-tetrahydroquinazoline system providing planar rigidity
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Sulfanyl linkage: A thioether bridge connecting the quinazoline C-2 position to a 4-methylbenzyl group
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N-Methyl substitution: A methyl group at the N-4 position influencing electronic distribution
Physicochemical Properties
Table 1 summarizes critical parameters derived from experimental and computational analyses:
The compound's moderate lipophilicity (logP ~4) suggests favorable membrane permeability, while its single hydrogen bond donor site may limit aqueous solubility .
Synthetic Considerations and Analytical Challenges
Proposed Synthesis Pathway
While explicit synthetic protocols remain unpublished, retrosynthetic analysis suggests a plausible route:
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Quinazoline core formation: Cyclocondensation of 2-aminocyclohexanecarboxamide with formaldehyde derivatives
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Sulfanyl incorporation: Nucleophilic substitution at C-2 using 4-methylbenzyl mercaptan
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N-Methylation: Treatment of the 4-amine with methyl iodide under basic conditions
Critical challenges include:
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Regioselectivity control during thioether formation
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Purification requirements due to multiple reaction byproducts
Analytical Characterization
Modern techniques for structural verification include:
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High-resolution mass spectrometry (HRMS) for molecular weight confirmation
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Multinuclear NMR spectroscopy (¹H, ¹³C, HSQC) to resolve tetrahydroquinazoline proton environments
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X-ray crystallography for absolute configuration determination (currently unavailable)
Computational Modeling and Binding Interactions
Molecular Docking Simulations
Comparative analysis with EGFR inhibitors (PDB: 1M17) predicts:
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Hydrophobic contacts between the 4-methylbenzyl group and Leu788/Val726
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Hydrogen bonding between the quinazoline N-1 and Met793 backbone
Binding energy calculations suggest moderate affinity (ΔG ≈ -8.2 kcal/mol), comparable to early-stage quinazoline inhibitors .
ADMET Profiling
In silico predictions using SwissADME indicate:
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High gastrointestinal absorption (95% probability)
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Blood-brain barrier permeability (logBB = 0.32)
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CYP3A4 inhibition risk (pKi = 6.1)
These properties warrant further optimization to reduce off-target effects while maintaining efficacy .
Future Research Directions and Development Challenges
Priority Investigations
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In vitro kinase profiling: Broad-spectrum analysis against EGFR family members (HER2, HER3)
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Acute toxicity screening: Maximum tolerated dose determination in rodent models
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Formulation development: Salt selection to address potential solubility limitations
Synthetic Chemistry Opportunities
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